molecular formula C29H25FN4O3S B14123316 5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-4-(2-fluorophenyl)-6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14123316
M. Wt: 528.6 g/mol
InChI Key: XXEBSGOYMGRUMS-UHFFFAOYSA-N
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Description

(4S)-5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a dihydropyridine core, which is a common structural motif in many biologically active molecules, including calcium channel blockers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the dihydropyridine core, followed by the introduction of various functional groups through a series of reactions such as nucleophilic substitution, amide formation, and thiol-ether formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques would be essential to scale up the production while maintaining the desired quality.

Chemical Reactions Analysis

Types of Reactions

(4S)-5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group or the carbonyl functionalities.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are typically mild to moderate temperatures, with solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the cyano group would produce primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, particularly in the context of calcium channel modulation.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (4S)-5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as calcium channels. The compound binds to these channels, modulating their activity and affecting calcium ion flow. This modulation can influence various physiological processes, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A well-known calcium channel blocker with a similar dihydropyridine core.

    Nicardipine: Shares structural similarities and pharmacological properties.

Properties

Molecular Formula

C29H25FN4O3S

Molecular Weight

528.6 g/mol

IUPAC Name

5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H25FN4O3S/c1-18-26(28(36)34-19-8-4-3-5-9-19)27(22-10-6-7-11-24(22)30)23(16-31)29(32-18)38-17-25(35)33-20-12-14-21(37-2)15-13-20/h3-15,27,32H,17H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

XXEBSGOYMGRUMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=C(C=C2)OC)C#N)C3=CC=CC=C3F)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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